

# An In-depth Technical Guide to 2-Hydroxy Atorvastatin Calcium Salt

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Hydroxy atorvastatin calcium salt

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core properties of **2-Hydroxy Atorvastatin Calcium Salt**, an active metabolite of Atorvastatin. The document details its physicochemical characteristics, pharmacological activity, metabolic pathways, and relevant experimental protocols, presented with clarity for a scientific audience.

## Core Physicochemical Properties

2-Hydroxy Atorvastatin, also known as ortho-hydroxy Atorvastatin, is a primary active metabolite of Atorvastatin.<sup>[1][2]</sup> The compound is typically supplied as a calcium salt. There are variations in the reported molecular formula and weight, which generally refer to the ratio of the 2-Hydroxy Atorvastatin anion to the calcium cation. The most common representation is a 2:1 salt.

Table 1: Physicochemical and Identification Data for **2-Hydroxy Atorvastatin Calcium Salt**

Property	Value	Reference(s)
IUPAC Name	calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate	[3][4]
Synonyms	o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin, BMS 243887-01, PD 152873	[1]
CAS Number	265989-46-6	[1][3][5]
Molecular Formula	C <sub>66</sub> H <sub>68</sub> CaF <sub>2</sub> N <sub>4</sub> O <sub>12</sub> (2:1 salt)	[3][4][6]
Molecular Weight	1187.35 g/mol (for 2:1 salt)	[3][4][6]
Appearance	White to Pale Yellow Solid	[7]
Melting Point	>166°C (decomposition) or 223°C (decomposition)	[8][9]
Solubility	Soluble in DMSO (~12.5 mg/mL) and Methanol.[1][10] [11] Very slightly soluble in water.[12]	[1][10][11][12]

Note: Some suppliers may list the formula as C<sub>33</sub>H<sub>35</sub>FN<sub>2</sub>O<sub>6</sub>·0.5Ca with a molecular weight of approximately 594.69 g/mol , which is chemically equivalent to the 2:1 salt.[5]

## Pharmacological Profile

2-Hydroxy Atorvastatin is not merely a byproduct of metabolism; it is an active metabolite that contributes significantly to the therapeutic effects of the parent drug, Atorvastatin.

## Mechanism of Action: HMG-CoA Reductase Inhibition

Like its parent compound, 2-Hydroxy Atorvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[13][14] This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis.[13][14] The inhibition of HMG-CoA reductase in the

liver leads to a decrease in intracellular cholesterol levels. This stimulates the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[13][15] The active metabolites of Atorvastatin are responsible for approximately 70% of the total plasma HMG-CoA reductase inhibitory activity.[16][17]

## Potency and Biological Activity

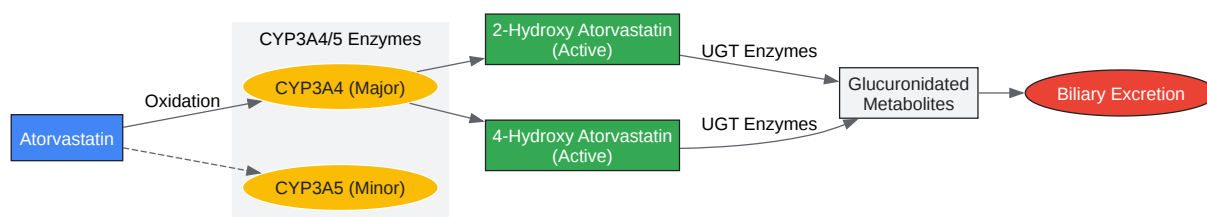
2-Hydroxy Atorvastatin is considered equipotent to the parent drug, Atorvastatin.[18] The  $IC_{50}$  value for Atorvastatin's inhibition of HMG-CoA reductase is 8 nM, and its active metabolites exhibit similar potency.[5][10] Beyond lipid-lowering, this metabolite also demonstrates antioxidant properties, inhibiting lipid hydroperoxide formation.[1] Furthermore, it has been shown to reduce cell death in primary rat cortical neurons following oxygen-glucose deprivation.[9]

## Metabolism and Signaling Pathways

Atorvastatin is administered in its active acid form and undergoes extensive first-pass metabolism, primarily in the liver.[16][19]

## Cytochrome P450-Mediated Metabolism

The primary metabolic pathway for Atorvastatin is oxidation mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[16][20][21] This process results in the formation of two major active metabolites: 2-hydroxy atorvastatin (ortho-hydroxylated) and 4-hydroxy atorvastatin (para-hydroxylated).[21][22] These hydroxylated derivatives are then subject to further metabolism, including glucuronidation.[16][20]

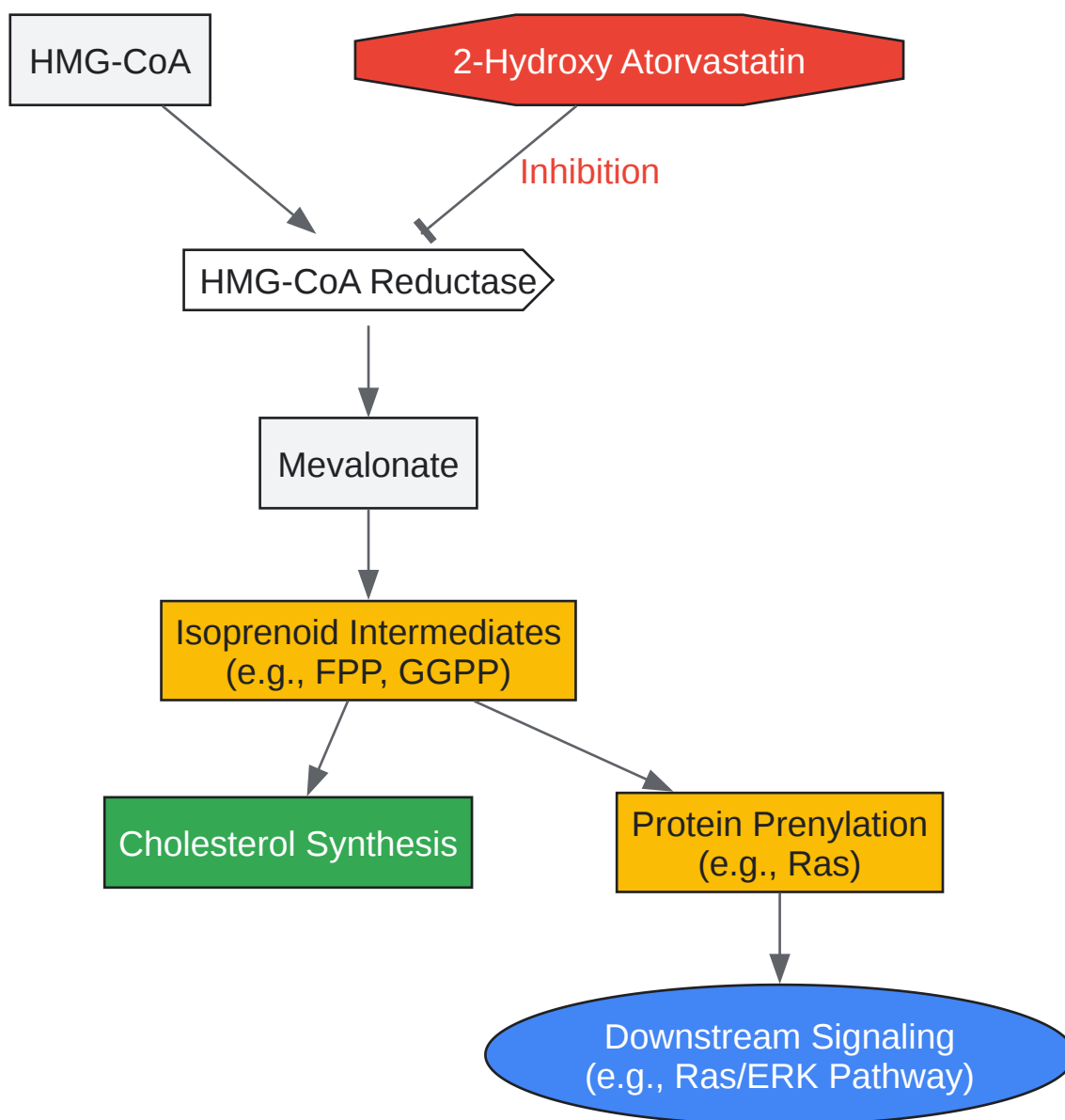


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**Fig 1.** Metabolic pathway of Atorvastatin to its active hydroxy metabolites.

## HMG-CoA Reductase Pathway and Downstream Effects

The inhibition of HMG-CoA reductase by 2-Hydroxy Atorvastatin blocks the conversion of HMG-CoA to Mevalonate, a precursor for cholesterol and various non-steroidal isoprenoid compounds. This disruption affects downstream signaling pathways that rely on prenylated proteins, such as Ras. By inhibiting HMG-CoA reductase, statins can lead to the inactivation of Ras and ERK1/2 signaling pathways.[\[23\]](#)



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**Fig 2.** Inhibition of the HMG-CoA Reductase pathway by 2-Hydroxy Atorvastatin.

## Experimental Protocols

The quantification of 2-Hydroxy Atorvastatin, particularly in biological matrices, is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the predominant analytical technique.<sup>[24][25][26][27]</sup>

### Protocol: Quantification in Human Plasma via LC-MS/MS

This section outlines a representative protocol synthesized from common methodologies for the simultaneous determination of Atorvastatin and its hydroxy metabolites in human plasma.[\[24\]](#)  
[\[26\]](#)[\[28\]](#)

Objective: To accurately quantify the concentration of 2-Hydroxy Atorvastatin in human plasma samples.

#### A. Sample Preparation (Solid Phase Extraction - SPE)[\[26\]](#)

- Condition a solid-phase extraction cartridge (e.g., C18) with 0.5 mL of methanol, followed by 0.5 mL of water.
- To a 200  $\mu$ L plasma sample, add an appropriate internal standard.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 30% methanol in water to remove interferences.
- Elute the analytes (including 2-Hydroxy Atorvastatin) with two 0.5 mL aliquots of methanol.
- Evaporate the combined eluent to dryness under a stream of nitrogen.
- Reconstitute the residue in 100-200  $\mu$ L of the mobile phase for injection.

#### B. Chromatographic Conditions[\[26\]](#)[\[28\]](#)

- HPLC System: A validated HPLC or UPLC system.
- Column: C18 reverse-phase column (e.g., Zorbax SB-C18, Acquity UPLC HSS T3).[\[25\]](#)[\[28\]](#)
- Mobile Phase: An isocratic mixture, such as 0.05% formic acid in a water/acetonitrile mixture (e.g., 25:75, v/v).[\[25\]](#)
- Flow Rate: 0.2 - 0.6 mL/min.[\[2\]](#)[\[26\]](#)
- Injection Volume: 15 - 20  $\mu$ L.[\[2\]](#)[\[28\]](#)
- Column Temperature: Ambient or controlled (e.g., 40°C).

## C. Mass Spectrometric Detection[2][24][25]

- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode, though negative ion mode has also been used for improved selectivity.[26]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition (Example): For 2-Hydroxy Atorvastatin, a common transition is  $m/z$  575.4 → 466.2 or 575.5 → 440.5.[25] These transitions should be optimized for the specific instrument used.

Table 2: Example LC-MS/MS Method Parameters

Parameter	Setting	Reference(s)
Extraction Method	Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)	[25][26]
Chromatographic Column	Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 μm)	[25]
Mobile Phase	0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v)	[25]
Ionization Mode	Positive Ion Electrospray (ESI+)	[25]
MRM Transition (m/z)	575.4 → 466.2	[25]
Linear Range	0.2–40 ng/mL	[25][29]
Limit of Quantitation	~0.07 ng/mL	[24]

```
graph TD {  
A[Start: Plasma Sample] --> B[Add Internal Standard];  
B --> C[Solid Phase Extraction (SPE)];  
subgraph SPE_Process [ ]
```

```
C1[1. Condition Cartridge] --> C2[2. Load Sample];
C2 --> C3[3. Wash];
C3 --> C4[4. Elute Analyte];
end
C --> C4;
C4 --> D{Evaporate to Dryness};
D --> E[Reconstitute in Mobile Phase];
E --> F[Inject into LC-MS/MS];
subgraph LC_MS_MS_Analysis [ ]
F1[HPLC Separation on C18 Column] --> F2[ESI Ionization];
F2 --> F3[Tandem MS Detection (MRM)];
end
F --> F1;
F3 --> G[End: Data Acquisition & Quantification];
```

%% Styling

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**Fig 3.** Workflow for bioanalytical quantification of 2-Hydroxy Atorvastatin.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy Atorvastatin Calcium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12348133#2-hydroxy-atorvastatin-calcium-salt-basic-properties]

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